molecular formula C20H13Cl2N3O3 B11564515 2-(2-Cyanophenoxy)-N'-[(E)-[5-(3,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide

2-(2-Cyanophenoxy)-N'-[(E)-[5-(3,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide

Cat. No.: B11564515
M. Wt: 414.2 g/mol
InChI Key: IGGUEXWUCMCUHJ-BHGWPJFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Cyanophenoxy)-N’-[(E)-[5-(3,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a cyanophenoxy group, a dichlorophenyl-furan moiety, and an acetohydrazide linkage, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyanophenoxy)-N’-[(E)-[5-(3,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of the cyanophenoxy intermediate. This intermediate is then reacted with a dichlorophenyl-furan derivative under specific conditions to form the final product. Common reagents used in these reactions include hydrazine hydrate, acetic anhydride, and various catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyanophenoxy)-N’-[(E)-[5-(3,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyanophenoxy or dichlorophenyl-furan moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-Cyanophenoxy)-N’-[(E)-[5-(3,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Cyanophenoxy)-N’-[(E)-[5-(3,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Cyanophenoxy)-N’-[(E)-[5-(3,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide
  • 2-(2-Cyanophenoxy)-N’-[(E)-[5-(3,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide analogs

Uniqueness

The uniqueness of 2-(2-Cyanophenoxy)-N’-[(E)-[5-(3,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C20H13Cl2N3O3

Molecular Weight

414.2 g/mol

IUPAC Name

2-(2-cyanophenoxy)-N-[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]acetamide

InChI

InChI=1S/C20H13Cl2N3O3/c21-16-7-5-13(9-17(16)22)19-8-6-15(28-19)11-24-25-20(26)12-27-18-4-2-1-3-14(18)10-23/h1-9,11H,12H2,(H,25,26)/b24-11+

InChI Key

IGGUEXWUCMCUHJ-BHGWPJFGSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C#N)OCC(=O)N/N=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCC(=O)NN=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.